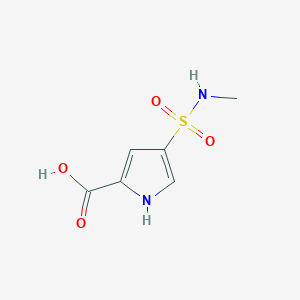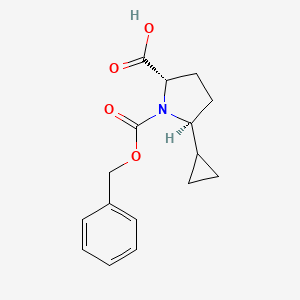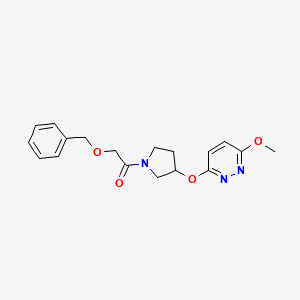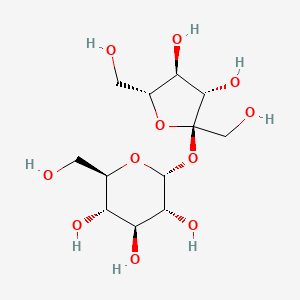![molecular formula C25H22N4O3S B2506125 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide CAS No. 536705-63-2](/img/structure/B2506125.png)
2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide" is a complex molecule that appears to be related to a class of compounds with potential antiviral properties, particularly against SARS-CoV-2. Although the specific compound is not directly described in the provided papers, similar compounds with a sulfanyl acetamide group and a pyrimidine ring have been synthesized and characterized, suggesting a possible relevance in the context of drug design and pharmaceutical chemistry.
Synthesis Analysis
The synthesis of related compounds involves the creation of a sulfanyl acetamide bridge, which connects a pyrimidine ring to a benzene ring. The process likely involves multiple steps, including the formation of the pyrimidine ring, the introduction of the sulfanyl group, and the final attachment of the acetamide moiety. The precise synthesis route for the compound is not detailed in the provided papers, but the methods used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds shows a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined to the benzene ring at significant angles, which suggests that the compound may also exhibit a non-planar structure. Intramolecular hydrogen bonding is a key stabilizing factor in these conformations, which is likely to be a feature in the molecular structure of the compound of interest as well .
Chemical Reactions Analysis
While the specific chemical reactions of "this compound" are not detailed, the presence of amino groups and the sulfanyl acetamide moiety in related compounds suggests that they may participate in hydrogen bonding and other intermolecular interactions. These interactions are crucial for the biological activity of the compounds and could be explored further in the context of the compound's reactivity and potential as a drug candidate .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been investigated using spectroscopic methods such as FT-IR and FT-Raman. These studies provide insights into the vibrational modes of the molecules and the nature of their intermolecular interactions. The presence of electronegative substituents, such as a fluorine atom, can significantly alter the geometry and properties of the molecule. Drug likeness analysis, based on Lipinski's rule, and pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity, are also important factors that have been evaluated for related compounds. These analyses are essential for understanding the potential of these molecules as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has been explored for its potential in anticancer applications. A study by Horishny, Arshad, and Matiychuk (2021) synthesized derivatives of this compound and tested them for anticancer activity, discovering potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).
Synthesis and Reactions
Various studies have focused on synthesizing and understanding the reactions of this compound and its derivatives. For instance, Tolkunov, Voshchula, Zemskaya, and Dulenko (1990) studied its acid-catalyzed acylation and subsequent conversion to condensed 1,3-oxazinium salts (Tolkunov, Voshchula, Zemskaya, & Dulenko, 1990).
Crystal Structures
The crystal structures of various derivatives have been elucidated, providing insights into their molecular conformations. Subasri et al. (2017) investigated the crystal structures of related compounds, revealing intricate details about their molecular geometry (Subasri et al., 2017).
Vibrational Spectroscopic Analysis
In the field of spectroscopy, Jenepha Mary, Pradhan, and James (2022) characterized an antiviral active molecule closely related to this compound, providing valuable vibrational spectroscopic signatures (Jenepha Mary, Pradhan, & James, 2022).
Anti-Inflammatory Properties
Research has also been conducted into the anti-inflammatory properties of related compounds. Reddy, Reddy, and Raju (2010) synthesized analogues and evaluated their anti-inflammatory activity, finding some compounds to exhibit appreciable activity (Reddy, Reddy, & Raju, 2010).
Antibacterial Activities
Investigations into the antibacterial properties of similar compounds have been carried out. Abbasi et al. (2015) synthesized a series of N-substituted acetamides and evaluated them as potential antibacterial agents, revealing promising results (Abbasi et al., 2015).
Eigenschaften
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c1-15-10-16(2)12-17(11-15)29-24(31)23-22(19-7-3-4-8-20(19)27-23)28-25(29)33-14-21(30)26-13-18-6-5-9-32-18/h3-12,27H,13-14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZXODWYLAXNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=CO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide](/img/structure/B2506044.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2506046.png)
![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2506047.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2506048.png)



![1-(3-Methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)prop-2-en-1-one](/img/structure/B2506056.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2506058.png)
![Pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B2506060.png)
![5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2506061.png)

